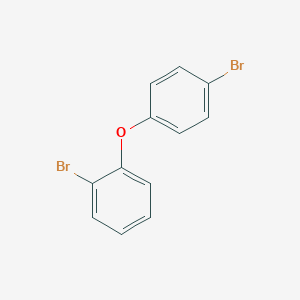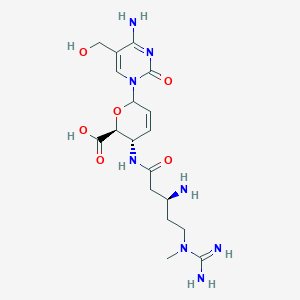
2,8-Dibromodibenzothiophène
Vue d'ensemble
Description
2,8-Dibromodibenzothiophene is an organic compound with the molecular formula C12H6Br2S It is a derivative of dibenzothiophene, where two bromine atoms are substituted at the 2 and 8 positions of the dibenzothiophene ring
Applications De Recherche Scientifique
2,8-Dibromodibenzothiophene has several applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of 2,8-Dibromodibenzothiophene (BrDS) is tin-based perovskite films used in solar cells . These films have attracted much attention due to their suitable bandgap and low toxicity .
Mode of Action
BrDS interacts with its targets by acting as a doping agent . The introduction of BrDS can effectively inhibit the oxidation of Sn2+ and passivate grain boundary defects and point defects in the perovskite films . This interaction results in an improvement in the structure and optoelectronic properties of tin-based perovskite films .
Biochemical Pathways
The biochemical pathway affected by BrDS involves the oxidation of Sn2+ to Sn4+ . By inhibiting this oxidation, BrDS helps to reduce the number of tin vacancy defects in tin-based perovskite, which are a major cause of losses in device efficiency .
Result of Action
The introduction of BrDS results in tin-based perovskite films exhibiting higher carrier lifetime and crystal quality . As a result, the BrDS-doped device achieves a power conversion efficiency of 14.98% with a certified efficiency of 14.36%, which is one of the highest power conversion efficiencies (PCEs) reported to date for tin-based perovskite solar cells (PSCs) .
Analyse Biochimique
Biochemical Properties
2,8-Dibromodibenzothiophene is used as a starting material or intermediate for synthesizing novel 2,8-disubstituted dibenzothiophenes via palladium-catalyzed C-N or C-C bond formation . It is also used as a starting material to create organic electroluminescent derivatives
Cellular Effects
In the context of tin-based perovskite solar cells, 2,8-Dibromodibenzothiophene-S,S-dioxide (BrDS) doping can effectively inhibit the oxidation of Sn 2+ and passivate grain boundary defects and point defects in the perovskite films . The tin-based perovskite film doped with BrDS exhibits higher carrier lifetime and crystal quality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,8-Dibromodibenzothiophene can be synthesized through the bromination of dibenzothiophene. The reaction typically involves the use of bromine in a solvent such as chloroform. The dibenzothiophene is dissolved in chloroform, and bromine is added dropwise to the solution. The reaction mixture is then stirred at room temperature until the reaction is complete .
Industrial Production Methods: In an industrial setting, the synthesis of 2,8-dibromodibenzothiophene may involve more efficient and scalable methods. One such method includes the use of palladium-catalyzed C-N or C-C bond formation reactions to produce 2,8-disubstituted dibenzothiophenes .
Analyse Des Réactions Chimiques
Types of Reactions: 2,8-Dibromodibenzothiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Ullmann-type amination reactions, where it reacts with pyrazole to form 2,8-dipyrazolyldibenzothiophene.
Oxidation Reactions: The compound can be oxidized using dihydrogen peroxide in acetic acid to form 2,8-dibromodibenzothiophene-5,5-dioxide.
Common Reagents and Conditions:
Bromine in chloroform: for bromination.
Pyrazole under Ullmann-type amination conditions: for substitution reactions.
Dihydrogen peroxide in acetic acid: for oxidation reactions.
Major Products:
2,8-Dipyrazolyldibenzothiophene: from substitution reactions.
2,8-Dibromodibenzothiophene-5,5-dioxide: from oxidation reactions.
Comparaison Avec Des Composés Similaires
Dibenzothiophene: The parent compound without bromine substitutions.
2,8-Dibromodibenzothiophene-5,5-dioxide: An oxidized form of 2,8-dibromodibenzothiophene.
3,7-Dibromodibenzothiophene: A similar compound with bromine substitutions at different positions.
Uniqueness: 2,8-Dibromodibenzothiophene is unique due to its specific bromine substitutions, which confer distinct reactivity and properties compared to its analogs. Its ability to enhance the performance of perovskite solar cells and its role in the synthesis of advanced organic materials highlight its significance in scientific research and industrial applications.
Propriétés
IUPAC Name |
2,8-dibromodibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2S/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEXSUAHKVAPFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(S2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348155 | |
| Record name | 2,8-Dibromodibenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31574-87-5 | |
| Record name | 2,8-Dibromodibenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-Dibromodibenzothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol](/img/structure/B47561.png)

![5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B47571.png)
